

NBTIs-IN-5 lipophilicity hydrophilicity balance

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Compound Focus: NBTIs-IN-5

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NBTIs-IN-5: Core Properties & Activity

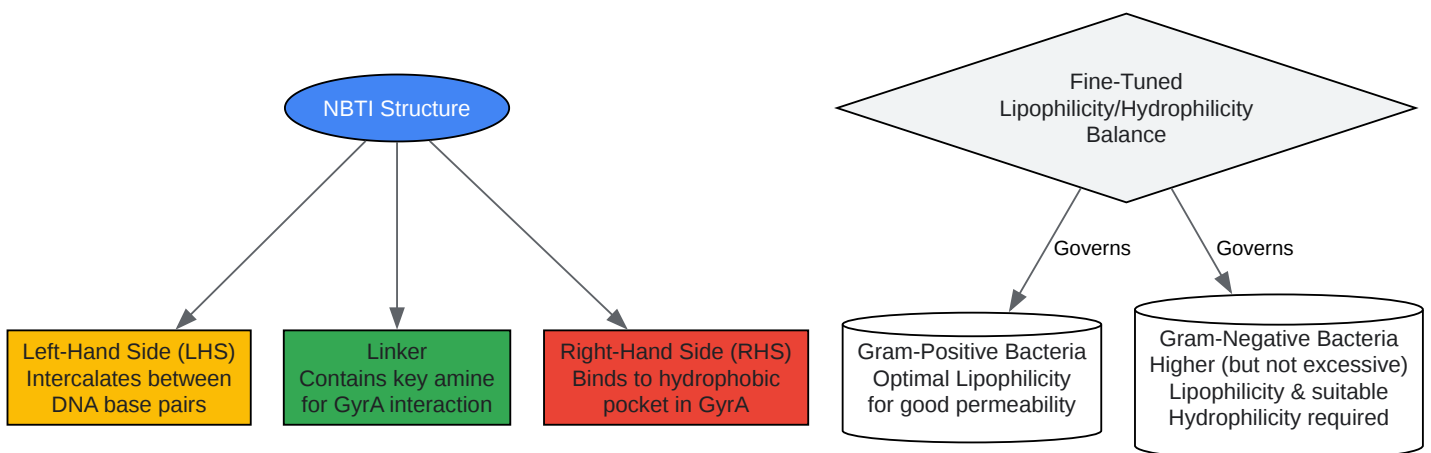
The table below summarizes the key identified data for **NBTIs-IN-5**. Please note that direct measurements of its lipophilicity (e.g., logD/logP) are not available in the searched literature.

Property	Value / Description
Compound Name	NBTIs-IN-5 (also referred to as Compound 5r) [1] [2] [3]
CAS Number	2767443-78-5 [1] [2] [3]
Molecular Formula	C ₂₄ H ₂₅ F ₃ N ₄ O ₂ [2] [3]
Molecular Weight	458.48 g/mol [2] [3]
Primary Target	<i>Mycobacterium abscessus</i> (Mabs) DNA Gyrase [1] [3]
Target Activity (IC ₅₀)	1.5 µM [1] [2] [3]
Antibacterial Activity (MIC ₉₀)	0.4 µM against Mabs bamboo bacteria [2] [3]
Related Key Concept	The lipophilicity/hydrophilicity ratio of NBTIs is a critical governor of their permeability across bacterial membranes, especially into Gram-negative bacteria [4].

The Critical Role of Lipophilicity & Hydrophilicity in NBTIs

While specific data for **NBTIs-IN-5** is scarce, research on the broader NBTI class provides crucial context for your work [4]. The balance between lipophilicity and hydrophilicity is not merely a background property but a key design parameter that directly impacts efficacy.

The following diagram illustrates how this balance influences the compound's journey to its target.



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The lipophilicity/hydrophilicity balance of an NBTI is a key determinant of its antibacterial activity for two main reasons:

- **Governs Bacterial Membrane Permeability:** The lipophilicity of NBTIs must be optimal for passing through the membrane of Gram-positive bacteria. For the more impermeable Gram-negative bacterial membranes, a higher—though not excessive—lipophilicity combined with suitable hydrophilicity is crucial for passage [4]. An imbalance can severely limit a compound's spectrum of activity.
- **Influences hERG Cardiotoxicity:** A major challenge in NBTI development is the inhibition of the hERG potassium ion channel, which poses a cardiovascular safety risk. The physicochemical properties of NBTIs, including lipophilicity and basicity, are directly linked to this off-target activity. Optimization to reduce hERG inhibition often involves modulating these properties [4] [5].

Troubleshooting Guide & FAQs

Based on the general principles of NBTI research, here is a guide to address common challenges.

Frequently Asked Questions

- **Q1: What does the "fine-tuned" lipophilicity/hydrophilicity ratio mean for NBTIs?** It refers to the precise optimization of a molecule's oil- and water-soluble properties. This balance is not a single value but a range that allows the compound to effectively cross the complex, double-membrane barrier of Gram-negative bacteria while maintaining solubility and avoiding excessive off-target binding (e.g., to hERG) [4].
- **Q2: Our NBTI compound shows excellent enzyme inhibition (low IC₅₀) but poor whole-cell antibacterial activity (high MIC). What could be the cause?** This is a classic symptom of poor compound penetration. The molecule is potent against the isolated enzyme but cannot effectively cross the bacterial cell membrane to reach its target inside the cell. Re-evaluating and optimizing the compound's logD (often by introducing polar groups) is a key strategy to address this [4].
- **Q3: How can we improve the hERG safety profile of our NBTI leads?** Strategies include reducing the overall lipophilicity (lowering logD/ClogP) and modifying or removing basic amine centers in the linker region. Replacing a secondary amine linker with a non-basic amide linkage has proven successful in some series to reduce hERG inhibition while retaining antibacterial activity [5].

Common Experimental Issues

Problem	Possible Cause	Suggested Solution
Low Aqueous Solubility	Excessive lipophilicity (high logD).	Utilize solubilizing agents (DMSO, cyclodextrins) for <i>in vitro</i> assays [1]. For structural optimization, consider introducing ionizable or polar groups to the scaffold.
Potent against Gram-positive but	Insufficient permeability through	Systemically modify the structure to improve the hydrophilicity/lipophilicity balance, as this is crucial for

Problem	Possible Cause	Suggested Solution
not Gram-negative bacteria	the Gram-negative outer membrane.	Gram-negative penetration [4].
High hERG inhibition in safety assays	High compound lipophilicity and presence of basic amines.	Focus on structural modifications that reduce logD and basicity, such as incorporating polar substituents or replacing basic amines with non-basic isosteres like amides [4] [5].

Suggested Experimental Pathways

Since specific protocols were not available, here are general approaches to fill the data gap for **NBTIs-IN-5**:

- **Experimental Measurement:** The gold standard method for determining lipophilicity is **Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)** to measure the distribution coefficient (logD) at physiologically relevant pH (e.g., 7.4).
- **Computational Prediction:** Use chemical informatics software to calculate the **partition coefficient (ClogP)** and **distribution coefficient (ClogD)**. These predicted values provide a useful initial estimate for design and troubleshooting, as seen in other studies where cLogP was used as a key parameter [5].

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